四硫代钼酸铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium tetrathiomolybdate is an important reagent in synthetic chemistry and a building block in bioinorganic chemistry. It is used in the treatment of copper toxicosis in animals and in Wilson’s disease. It acts as a chelator in vivo to reduce copper levels and interferes with angiogenesis, reducing tumor growth .

Synthesis Analysis

Ammonium tetrathiomolybdate has been found to relieve oxidative stress in cisplatin-induced acute kidney injury via the NRF2 signaling pathway . It has antioxidative effects and mitigates cisplatin-induced acute kidney injury both in vivo and in vitro .Molecular Structure Analysis

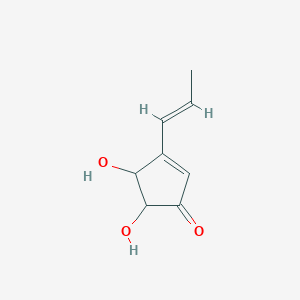

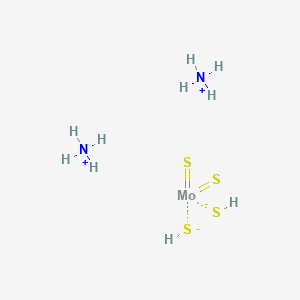

Ammonium tetrathiomolybdate has the molecular formula H10MoN2S4 . It forms a stable tripartite complex with serum albumin and copper, rendering the complexed copper unavailable for cellular uptake .Chemical Reactions Analysis

Ammonium tetrathiomolybdate is known to undergo oxidation at the sulfur centers concomitant with reduction of the metal from Mo (VI) to Mo (IV) . It also forms a complex with Ni (II) sources, resulting in [Ni (MoS 4) 2] 2− .Physical And Chemical Properties Analysis

Ammonium tetrathiomolybdate is a bright red ammonium salt . It has a molecular weight of 262.3 g/mol .科学研究应用

1. 沃森氏病神经症状的治疗

已经研究了四硫代钼酸铵对治疗沃森氏病神经症状的有效性。观察到它在治疗开始时保持神经功能并有助于长期康复。在治疗期间,该药物有效地控制铜的状态,具有最小的毒性影响。在长达6年的随访期间,大多数患者显示出良好至优秀的神经恢复(Brewer et al., 1996)。

2. 减轻缺血/再灌注损伤中的氧化应激

四硫代钼酸铵,也称为MGC-0109,显示出在减轻缺血/再灌注损伤中的氧化应激方面的潜力。它作为一种长效硫化物供体,在器官特异性应用中表现出有效性,在严重失血/再灌注模型中增强生存(Dyson et al., 2015)。

3. 氢硫化物释放和细胞保护作用

四硫代钼酸铵被确定为一种缓慢释放氢硫化物(H2S)的剂。这种特性有助于其对细胞中氧化损伤的细胞保护作用。已经确认它在水溶液中生成H2S的能力,显示出与细胞模型中H2S类似的效果(Xu et al., 2016)。

4. 预防和治疗慢性铜中毒

在兽医学中,四硫代钼酸铵对预防和治疗绵羊慢性铜中毒有效。该化合物的静脉注射可以预防溶血危机并降低肝铜水平,展示了其在管理铜中毒中的潜力(Gooneratne et al., 1981)。

5. 增强电化学氧还原

四硫代钼酸铵作为一种新型电极材料,增强了电化学氧还原的动力学。其在铁-卟啉催化剂中的应用显示出改善的电荷转移速率,突显了其在电化学应用中的实用性(Chatterjee et al., 2016)。

6. 用于治疗绵羊铜中毒

四硫代钼酸铵已被有效地用于治疗绵羊铜中毒。其静脉给药有效地管理铜中毒的急性阶段,展示了其在兽医护理中的实际应用(Humphries et al., 1986)。

安全和危害

未来方向

属性

IUPAC Name |

diazanium;bis(sulfanylidene)molybdenum;sulfanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKLPDLKUGTPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10MoN2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tetrathiomolybdate | |

CAS RN |

15060-55-6 |

Source

|

| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOMOLIBDATE DIAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。